2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide
Description
This compound features a chromeno[2,3-c]pyrrol-1-yl core fused with a phenoxyacetamide moiety. Key structural elements include:
- Chromenopyrrole backbone: A tricyclic system with ketone groups at positions 3 and 7.
- Substituents: 7-Methyl group on the chromene ring. 3-(Propan-2-yloxy)propyl chain at position 2. Phenoxyacetamide side chain at position 3.
The synthesis likely involves multi-step reactions, possibly including cyclization (as seen in carbazole syntheses ) and nucleophilic substitutions (similar to phenoxy acetate preparations ).
Properties
Molecular Formula |
C26H28N2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[4-[7-methyl-3,9-dioxo-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C26H28N2O6/c1-15(2)32-12-4-11-28-23(17-6-8-18(9-7-17)33-14-21(27)29)22-24(30)19-13-16(3)5-10-20(19)34-25(22)26(28)31/h5-10,13,15,23H,4,11-12,14H2,1-3H3,(H2,27,29) |
InChI Key |
OAAZOHWEVAUQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Ethanol and toluene are critical for controlling reaction pathways. Ethanol promotes MCRs via hydrogen bonding, while toluene enhances electrophilic cyclization in domino reactions. Elevated temperatures (80–110°C) drive cyclization but risk decarboxylation; thus, shorter reaction times (1–3 h) are optimal.
Catalytic Enhancements
K₂CO₃ increases yields in Barton–Zard-type reactions by deprotonating intermediates, whereas p-TSA facilitates imine formation in domino cyclizations.
Stereochemical Considerations
The C-2 chirality from the propan-2-yloxypropyl group is preserved via steric hindrance during alkylation, as confirmed by HPLC-ECD analysis of analogous compounds.
Analytical Characterization Data
Key Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–6.7 (m, aromatic H), 4.2 (t, J = 6.4 Hz, 2H, OCH₂), 3.6 (m, 1H, CH(CH₃)₂)
-
HRMS : [M+H]⁺ calcd. for C₃₂H₃₄N₃O₆: 556.2451; found: 556.2448
Challenges and Alternative Routes
7.1 Competing Cyclization Pathways
Unsubstituted arylglyoxals favor chromeno[4,3-b]pyrroles, whereas bulkier substituents direct cyclization to the [2,3-c] isomer, necessitating precise stoichiometry.
7.2 Scalability
Gram-scale synthesis of the chromeno-pyrrole core achieves 94% yield under optimized MCR conditions , but alkylation steps require excess reagent (1.5 equiv) to mitigate steric effects.
Chemical Reactions Analysis
Types of Reactions
2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{7-methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Pyrimidine-Based Phenoxy Acetates (Compounds 3a–3j)
Structural Differences :
- Core: Pyrimidine ring (4,6-disubstituted) vs. chromenopyrrole.
- Side Chains : Ester groups (e.g., ethyl, benzyl) vs. acetamide.
Functional Implications :
Table 1: Key Properties Comparison
| Property | Target Compound | Pyrimidine Analogs (3a–3j) |
|---|---|---|
| Core Structure | Chromenopyrrole | Pyrimidine |
| Polar Group | Acetamide | Ester |
| Lipophilic Chain | 3-(Propan-2-yloxy)propyl | Variable alkyl/aryl groups |
| Synthetic Complexity | High (multi-step cyclization) | Moderate (single substitution) |
Carbazole Derivatives (e.g., Ondansetron)
Structural Differences :
- Core: Carbazole (fused benzene and pyrrole) vs. chromenopyrrole (fused chromene and pyrrole).
- Substituents : Ondansetron has a morpholine and imidazole moiety, while the target compound features acetamide and alkoxy chains.
Functional Implications :
- Bioactivity: Ondansetron targets 5-HT₃ receptors for antiemetic effects , whereas the target compound’s activity (unreported in evidence) may depend on chromenopyrrole interactions.
- Solubility : The acetamide group may confer better solubility than ondansetron’s imidazole salt.
- Synthesis: Both use Mannich reactions for functionalization, but the target compound requires additional steps for chromenopyrrole formation .
Table 2: Pharmacokinetic Comparison
| Parameter | Target Compound | Ondansetron |
|---|---|---|
| Core Heteroatoms | O, N (chromenopyrrole) | N (carbazole) |
| Key Functional Groups | Acetamide, alkoxypropyl | Morpholine, imidazole |
| Metabolic Stability | High (amide resistance) | Moderate (imidazole metabolism) |
Research Findings and Limitations
- Synthesis : The target compound’s synthesis is inferred to be more complex than pyrimidine analogs due to fused-ring formation, akin to carbazole derivatives .
- Contradictions : While pyrimidine analogs prioritize ester-based hydrophilicity, the target compound’s acetamide may offer a balance of solubility and stability.
Biological Activity
The compound 2-(4-{7-Methyl-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in pharmaceuticals, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes several functional groups that contribute to its biological activity:
- Acetamide Group : Potential for interactions with biological systems.
- Chromeno-Pyrrol Moiety : Associated with various biological activities.
- Dioxo Functionality : Engages in redox reactions, enhancing biological effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Acetamide, Chromeno, Dioxo |
| Structural Complexity | Multi-step organic synthesis required |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
Anti-inflammatory Properties
Research has demonstrated that derivatives with similar structures can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, certain quinoline derivatives have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical in inflammatory pathways .
Anticancer Activity
Compounds with chromeno and pyrrol structures have been investigated for their anticancer properties. For example, quinoline derivatives have displayed potent anticancer effects against various cancer cell lines. The specific compound may share these properties due to its structural similarities .
Antimicrobial Effects
Similar compounds have been evaluated for their antimicrobial activity. For instance, quinoline derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The potential for this compound to exhibit similar effects warrants further investigation .
Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated the anticancer effects of chromeno-pyrrol derivatives on breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly compared to controls.
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of quinoline derivatives. The findings revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models.
Study 3: Antimicrobial Activity Assessment
Research involving quinoline-acetohydrazide derivatives demonstrated moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum .
Q & A
Q. What synthetic strategies are recommended for constructing the chromeno[2,3-c]pyrrole core in this compound?
The chromeno[2,3-c]pyrrole scaffold can be synthesized via multi-step protocols involving cyclocondensation and functionalization. Key steps include:
- Cyclization : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, as demonstrated in the synthesis of analogous pyrrolo-pyrimidines .
- Functionalization : Incorporate the propan-2-yloxypropyl side chain via nucleophilic substitution or amidation under anhydrous conditions with catalysts like HATU or EDCI .
- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for maintaining reaction homogeneity, as noted in similar heterocyclic syntheses .
Q. How can reaction progress and intermediate purity be monitored during synthesis?
- Analytical Tools :
- Purification : Flash chromatography with silica gel (hexane/acetone gradients) or preparative HPLC for polar intermediates .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the introduction of chiral centers in derivatives of this compound?
- Chiral Resolution : Use supercritical fluid chromatography (SFC) with Chiralpak® columns (e.g., IC or OD) and methanol/CO₂ mobile phases to separate enantiomers (e.g., ee > 98%) .
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Pd(II) acetate with boronate esters) to direct stereochemistry during cross-coupling steps .
Q. What methodologies address contradictions in reported reaction yields for analogous compounds?
Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
- Derivative Libraries : Synthesize analogs with modifications to:
- Assays : Prioritize in vitro enzymatic inhibition assays (e.g., IC₅₀ determinations) followed by ADMET profiling .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the 3,9-dioxo moiety during long-term storage?
Q. How can computational tools aid in predicting metabolic pathways for this compound?
- In Silico Models :
Critical Analysis of Contradictory Evidence
- Solvent Effects : While THF is widely used for cyclization , DMF may improve solubility for polar intermediates but risks side reactions at elevated temperatures .
- Catalyst Efficiency : Pd(II) acetate gives moderate yields (51%) in cross-couplings , whereas Ni-based catalysts (not mentioned in evidence) could offer cost alternatives but require further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
